
4-Amino-6-methylpicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Amino-6-metilpicolinaldehído es un compuesto orgánico con la fórmula molecular C7H8N2O. Es un derivado del picolinaldehído, que presenta un grupo amino en la posición 4 y un grupo metil en la posición 6 del anillo de piridina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Amino-6-metilpicolinaldehído generalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con 6-metilpicolinaldehído.
Aminación: El grupo aldehído se protege y luego se aminiza la posición 4 utilizando reactivos adecuados como amoníaco o aminas primarias en condiciones controladas.
Desprotección: El grupo protector se elimina para producir el producto final, 4-Amino-6-metilpicolinaldehído.
Métodos de Producción Industrial
Los métodos de producción industrial para 4-Amino-6-metilpicolinaldehído pueden implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-Amino-6-metilpicolinaldehído se somete a diversas reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: El grupo aldehído se puede reducir a un alcohol utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica, formando derivados con diferentes grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Varios nucleófilos en condiciones básicas o ácidas.
Principales Productos Formados
Oxidación: Ácido 4-amino-6-metilpicolínico.
Reducción: 4-Amino-6-metilpicolinalcohol.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 4-Amino-6-metilpicolinaldehído tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga su potencial como ligando en química de coordinación y sus interacciones con macromoléculas biológicas.
Medicina: Se explora su potencial propiedades farmacológicas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de tintes y pigmentos.
Mecanismo De Acción
El mecanismo de acción del 4-Amino-6-metilpicolinaldehído implica su interacción con objetivos moleculares específicos. El grupo amino puede formar enlaces de hidrógeno con macromoléculas biológicas, mientras que el grupo aldehído puede participar en la unión covalente con sitios nucleofílicos. Estas interacciones pueden modular la actividad de enzimas y receptores, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
4-Amino-2-metilpicolinaldehído: Estructura similar pero con el grupo metil en la posición 2.
4-Amino-6-cloropicolinaldehído: Estructura similar pero con un átomo de cloro en la posición 6.
4-Amino-6-metilpiridina-2-carbaldehído: Estructura similar pero con un grupo funcional diferente en la posición 2.
Singularidad
El 4-Amino-6-metilpicolinaldehído es único debido a la posición específica de los grupos amino y metil en el anillo de piridina, que imparte reactividad química y actividad biológica distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C7H8N2O |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
4-amino-6-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-2-6(8)3-7(4-10)9-5/h2-4H,1H3,(H2,8,9) |
Clave InChI |
ARMWBOWRUSJDJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-[3-[3-(Aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12284435.png)
![4-[2-[2-Chloro-3-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-ethylquinolinium bromide](/img/structure/B12284446.png)
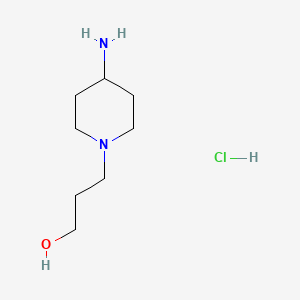
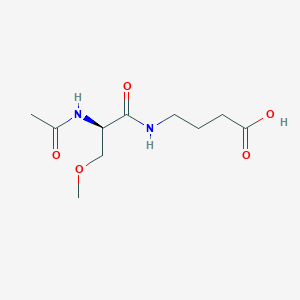

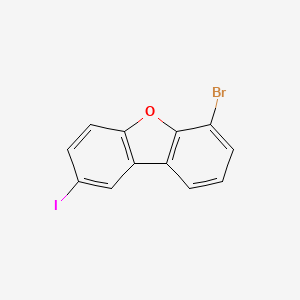
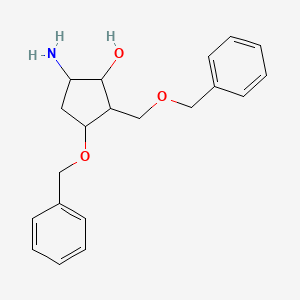

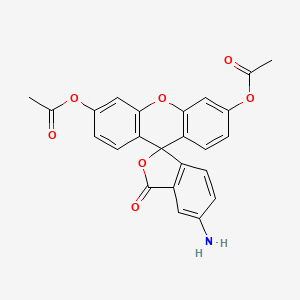
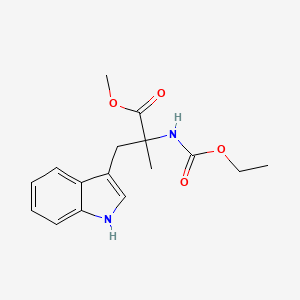

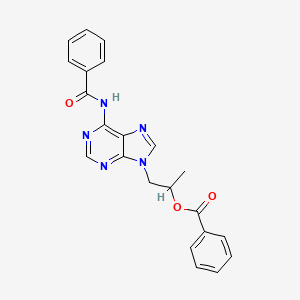
![3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B12284525.png)
